methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-c]pyrimidine class of compounds . These compounds are known to form chelate complexes with metal atoms, which could suggest potential applications in areas such as corrosion inhibition .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, have been synthesized for their antifungal activities . The synthesis of these compounds typically involves the use of a variety of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The compound, being a derivative of [1,2,4]triazolo[4,3-c]pyrimidine, is likely to participate in a variety of chemical reactions. Triazoles, in general, are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .Scientific Research Applications
Synthesis of Heterocyclic Systems
Methyl 2-benzoylamino-3-dimethylaminopropenoate in Synthesis : This compound has been used as a reagent in the preparation of various heterocyclic systems, demonstrating its utility in synthesizing pyrimidinones, pyrido[1,2-a]pyrimidines, and triazolo[1,5-a]pyrimidines among others. The methodologies employed provide valuable insights into how similar compounds, including methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate, might be utilized in synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Stanovnik et al., 1990).
Fluorescent Properties Study
Synthesis and Study of Fluorescent Heterocycles : Research on oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives explores their synthesis and fluorescent properties. These studies are crucial for developing compounds with potential applications in fluorescent probes and materials. Such investigations can inform similar research on compounds like methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate, particularly in understanding their electronic properties and potential applications in optical materials (Rangnekar & Rajadhyaksha, 1986).
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5/c1-14-24-19(15-8-10-16(32-2)11-9-15)12-20-26-27(23(31)28(14)20)13-21(29)25-18-7-5-4-6-17(18)22(30)33-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCNMKEOKITGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3C(=O)OC)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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